Darexaban - 365462-23-3

Darexaban

Catalog Number: EVT-264513
CAS Number: 365462-23-3
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Darexaban has been used in trials studying the prevention and basic science of Japanese, Caucasian, Thromboembolism, Pharmacodynamics, and Pharmacokinetics, among others.
Tanexaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Tanexaban is extensively metabolized in the liver to its active metabolite and is excreted by the kidneys and in the feces.
Classification and Source

Darexaban is classified as an oral anticoagulant and specifically as a direct Factor Xa inhibitor. It was synthesized as part of a broader effort to develop novel anticoagulants that could provide effective alternatives to traditional therapies like warfarin. The compound was investigated for its pharmacological properties and efficacy in various clinical settings, particularly in patients with acute coronary syndrome and those undergoing surgical procedures at risk for thromboembolic events .

Synthesis Analysis

The synthesis of Darexaban involves several key steps that utilize various organic chemistry techniques. The compound is derived from a complex structure that includes an oxazolidinone moiety. The synthetic route typically involves:

  1. Formation of the core structure: This often includes cyclization reactions to form the oxazolidinone ring.
  2. Modification of functional groups: Specific substituents are introduced to enhance potency and selectivity towards Factor Xa.
  3. Purification processes: Techniques such as crystallization or chromatography are employed to isolate the final product with high purity.
Molecular Structure Analysis

Darexaban's molecular structure can be characterized by its complex arrangement of atoms, which includes:

  • A thiazole ring that contributes to its biological activity.
  • A cyclohexane framework that provides structural stability.
  • Various substituents, including dimethylcarbamoyl groups positioned strategically to enhance binding affinity to Factor Xa.

Computational studies using density functional theory have been employed to analyze the conformational behavior of Darexaban in different solvents. These studies reveal significant insights into the drug's three-dimensional structure and its interactions with biological targets .

Chemical Reactions Analysis

Darexaban undergoes several chemical reactions relevant to its function as an anticoagulant:

  • Binding to Factor Xa: The primary reaction involves the formation of a stable complex between Darexaban and Factor Xa, inhibiting its enzymatic activity.
  • Metabolism: In vivo studies indicate that Darexaban is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological profiles.
Mechanism of Action

The mechanism of action of Darexaban is centered around its ability to inhibit Factor Xa directly. By binding to the active site of this enzyme, Darexaban prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade. This inhibition leads to:

  • Decreased thrombin generation.
  • Reduced fibrin formation.
  • Ultimately, diminished thrombus development.

This mechanism allows for effective anticoagulation without significantly affecting existing thrombin activity or platelet function .

Physical and Chemical Properties Analysis

Darexaban exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 440 g/mol.
  • Solubility: Demonstrates moderate solubility in aqueous environments, which is crucial for oral bioavailability.
  • Lipophilicity: The compound has a log P value indicating favorable lipophilic characteristics that enhance absorption across biological membranes.

These properties are essential in determining the pharmacokinetics and pharmacodynamics of Darexaban as an anticoagulant agent .

Applications

Darexaban was primarily investigated for its applications in:

  • Thromboprophylaxis: Preventing venous thromboembolism in patients undergoing surgery or those at high risk due to medical conditions.
  • Acute Coronary Syndrome Treatment: Evaluated in clinical trials for managing patients with non-ST elevation myocardial infarction (NSTEMI) or ST elevation myocardial infarction (STEMI).

Despite its discontinuation from clinical development due to various challenges related to efficacy and safety profiles compared to other anticoagulants on the market, Darexaban's research has contributed valuable insights into the design and optimization of direct Factor Xa inhibitors .

Properties

CAS Number

365462-23-3

Product Name

Darexaban

IUPAC Name

N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34)

InChI Key

IJNIQYINMSGIPS-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

darexaban
N-(2-hydroxy-6-(4-methoxybenzamido)phenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide
YM 150
YM-150
YM150 cpd

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.